Dextromethorphan hydrochloride

Salt Form Selection Chronic Toxicity Pharmaceutical Chemistry

Dextromethorphan hydrochloride (CAS 18609-21-7), with the molecular formula C₁₈H₂₆ClNO and an average molecular mass of 307.858 Da , is the hydrochloride salt form of dextromethorphan, a synthetic morphinan derivative. The hydrochloride salt, unlike the more common hydrobromide (HBr) salt used in most over-the-counter (OTC) antitussive preparations, eliminates bromide-associated toxicity risks, thereby offering a potentially superior safety profile for long-term or high-dose therapeutic applications.

Molecular Formula C18H26ClNO
Molecular Weight 307.9 g/mol
CAS No. 18609-21-7
Cat. No. B095338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextromethorphan hydrochloride
CAS18609-21-7
Synonymsd-Methorphan
Delsym
Dextromethorphan
Dextromethorphan Hydrobromide
Dextromethorphan Hydrobromide, (+-)-Isomer
Dextromethorphan Hydrobromide, Monohydrate
Dextromethorphan Hydrochloride
Dextromethorphan, (+-)-Isomer
Hydrobromide, Dextromethorphan
Hydrochloride, Dextromethorphan
l-Methorphan
Levomethorphan
Racemethorphan
Molecular FormulaC18H26ClNO
Molecular Weight307.9 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Cl
InChIInChI=1S/C18H25NO.ClH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1
InChIKeySNDDIRAXSDUVKW-URVXVIKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextromethorphan Hydrochloride (CAS 18609-21-7): A Centrally Acting Antitussive and Multimodal CNS Investigational Compound with a Distinct Salt-Form Profile


Dextromethorphan hydrochloride (CAS 18609-21-7), with the molecular formula C₁₈H₂₆ClNO and an average molecular mass of 307.858 Da , is the hydrochloride salt form of dextromethorphan, a synthetic morphinan derivative. The hydrochloride salt, unlike the more common hydrobromide (HBr) salt used in most over-the-counter (OTC) antitussive preparations, eliminates bromide-associated toxicity risks, thereby offering a potentially superior safety profile for long-term or high-dose therapeutic applications . The compound exhibits high water solubility relative to its free base, with a reported solubility of 74.7 mg/L for the base form [1], and the salt formation markedly enhances its bioavailability, making it a critical substrate for both established clinical use and ongoing research in neuropsychiatric disorders [2].

Why Dextromethorphan Hydrochloride Cannot Be Interchanged with Dextromethorphan Hydrobromide or Other Morphinian Analogs in Research and Development


Substituting dextromethorphan hydrochloride with the more common hydrobromide salt or other morphinian analogs without careful consideration introduces significant risks related to both safety and pharmacological specificity. The hydrochloride salt is specifically selected in certain research and clinical contexts to avoid chronic bromide toxicity, a well-documented concern with long-term administration of hydrobromide salts [1]. Furthermore, dextromethorphan is a chiral molecule; its enantiomer, levomethorphan, acts as a prodrug to the potent opioid analgesic levorphanol, thus possessing an entirely distinct pharmacological and regulatory profile compared to the non-opioid dextromethorphan [2]. Even among closely related analogs like dimemorfan or its own major metabolite, dextrorphan, the relative binding affinities at key central nervous system (CNS) targets—namely the sigma-1 receptor and the phencyclidine (PCP) site of the NMDA receptor—differ by orders of magnitude, leading to divergent neuropsychiatric and adverse effect profiles [3]. These critical distinctions necessitate product-specific selection based on quantitative, comparator-anchored evidence rather than class-based assumptions.

Quantitative Comparative Evidence for Dextromethorphan Hydrochloride Differentiation


Halide Safety Profile: Hydrochloride (HCl) vs. Hydrobromide (HBr) Salt Forms

The hydrochloride salt form of dextromethorphan (CAS 18609-21-7) eliminates the risk of chronic bromide toxicity associated with the hydrobromide (HBr) salt. While both salts provide similar bioavailability enhancements over the free base, the HBr form introduces bromide ions, which can accumulate in the body with long-term, high-dose use and lead to a serious toxic syndrome known as bromism, characterized by neurological and dermatological manifestations [1]. The HCl salt, conversely, avoids this specific safety liability, making it the preferred form for research into chronic high-dose neuropsychiatric applications or for patient populations requiring extended therapy [1].

Salt Form Selection Chronic Toxicity Pharmaceutical Chemistry Safety Pharmacology

Enantiomer-Specific Pharmacology: Dextromethorphan vs. Levomethorphan

The chiral isomerism of methorphan yields two compounds with diametrically opposed pharmacological and legal profiles. Dextromethorphan is an over-the-counter antitussive and dissociative hallucinogen at high doses, while its enantiomer, levomethorphan, is a controlled narcotic and a prodrug to the potent opioid analgesic levorphanol [1]. A study analyzing rat hair samples after 10 days of 5 mg/kg/day intraperitoneal administration revealed distinct metabolic and accumulation profiles, with dextromethorphan accumulating at 63.4 ng/mg versus only 24.5 ng/mg for levomethorphan [2]. This enantioselective metabolism and deposition underscore the critical importance of selecting and verifying the correct isomer for research use [2].

Chiral Pharmacology Forensic Toxicology Metabolism Enantiomeric Differentiation

Sigma-1 Receptor Binding Affinity: Dextromethorphan vs. Dimemorfan vs. Dextrorphan

Dextromethorphan, its major metabolite dextrorphan, and the analog dimemorfan exhibit comparable, high-affinity binding to the sigma-1 receptor, a key target implicated in neuroprotection and mood regulation. In a direct comparative binding study using radioligand displacement assays, dextromethorphan displayed a Ki of 205 nM, dimemorfan a Ki of 151 nM, and dextrorphan a Ki of 144 nM [1]. This indicates that all three compounds are relatively high-affinity sigma-1 ligands, with affinities within a narrow, sub-micromolar range. In contrast, their affinities for the sigma-2 receptor were markedly lower, with Ki values in the range of 4-11 μM for all compounds, confirming sigma-1 selectivity [1].

Sigma-1 Receptor Neuroprotection Anticonvulsant Receptor Binding Assays

Differential Binding to the PCP Site of the NMDA Receptor: Dextromethorphan vs. Dextrorphan vs. Dimemorfan

The adverse effect profile of dextromethorphan and its analogs is closely linked to their affinity for the phencyclidine (PCP) site on the NMDA receptor. Dextromethorphan exhibits a very low affinity for this site, with a Ki of approximately 7 μM (7,000 nM) [1] or 3.5 μM (3,500 nM) as reported elsewhere [2]. Its metabolite, dextrorphan, is a far more potent PCP site ligand, with a Ki of 0.9 μM (900 nM) [1] or 0.2 μM (200 nM) [2], representing a 5- to 17.5-fold higher affinity. In contrast, the analog dimemorfan has an even weaker affinity (Ki = 17 μM), which correlates with its lack of PCP-like hyperlocomotor adverse effects in vivo [1].

NMDA Receptor Antagonism Phencyclidine (PCP) Site Receptor Binding Profile Dissociative Effects

CYP2D6 Pharmacogenomics: Impact on Plasma Exposure and Metabolic Clearance

The pharmacokinetics of dextromethorphan are dramatically altered by CYP2D6 metabolizer status, a critical consideration for both clinical use and research. In a study of 36 healthy Caucasian males receiving a 30 mg oral dose of dextromethorphan HBr, the clearance attributable to a CYP2D6*1 allele was found to be 5,010 L/h, which is 2.5-fold higher than the clearance of 2,020 L/h associated with the CYP2D6*2 allele, while the CYP2D6*41 variant was associated with a very low clearance of only 85 L/h [1]. This genetic variability leads to profound differences in plasma exposure: chronic oral dosing of 120 mg daily resulted in a mean peak plasma concentration (Cmax) of 2.4 ng/mL in extensive metabolizers (EMs) versus 207 ng/mL in poor metabolizers (PMs), an 86-fold difference [2].

Pharmacogenomics CYP2D6 Pharmacokinetics Metabolic Phenotype

Clinical Efficacy of Dextromethorphan-Containing Fixed-Dose Combinations: AVP-923 (DM/Q) in Pseudobulbar Affect

The therapeutic utility of dextromethorphan for CNS indications is realized when its rapid first-pass metabolism is inhibited. The fixed-dose combination of dextromethorphan hydrobromide (30 mg) and quinidine sulfate (30 mg), known as AVP-923, demonstrated superior efficacy over its individual components in a 28-day randomized trial for pseudobulbar affect (PBA) in amyotrophic lateral sclerosis (ALS). Patients treated with AVP-923 experienced a 3.3-point greater improvement on the Center for Neurologic Study Lability Scale (CNS-LS) compared to those receiving dextromethorphan alone (p = 0.001), and a 3.7-point greater improvement compared to quinidine alone (p < 0.001) [1].

Pseudobulbar Affect Clinical Trial Amyotrophic Lateral Sclerosis Combination Therapy

Validated Research and Industrial Applications for Dextromethorphan Hydrochloride Based on Comparative Evidence


Long-Term or High-Dose Neuropsychiatric Drug Development Programs Requiring Halide Safety

In the development of novel CNS therapies for chronic conditions (e.g., major depressive disorder, treatment-resistant depression, agitation in Alzheimer's disease) where high or prolonged doses of dextromethorphan are required, the hydrochloride salt form is the preferred choice. This selection is directly justified by its elimination of the risk for chronic bromide toxicity (bromism), a known safety liability associated with the more common hydrobromide salt used in acute, low-dose OTC antitussives [1]. Drug developers focusing on chronic CNS indications can mitigate a specific and serious long-term safety risk by procuring the hydrochloride salt for their active pharmaceutical ingredient (API) and formulation development.

Chiral Purity Control and Enantiomeric Differentiation in Forensic and Metabolism Research

Forensic toxicology and drug metabolism studies rely on the ability to unequivocally distinguish dextromethorphan use from the abuse of its controlled enantiomer, levomethorphan. The significant, quantifiable differences in their metabolic profiles and accumulation, as demonstrated by the 2.6-fold higher hair concentration of dextromethorphan (63.4 ng/mg) versus levomethorphan (24.5 ng/mg) in rat models [2], underscore the need for a high-purity, analytically verified source of dextromethorphan hydrochloride. This is essential for developing and validating chiral separation methods (e.g., LC-MS/MS) and for serving as an authentic reference standard to prevent misidentification in biological samples.

Investigating Sigma-1 Receptor-Mediated Mechanisms of Action with Minimal NMDA/PCP Confounding

Researchers aiming to study the neuroprotective or antidepressant effects mediated by sigma-1 receptor agonism require a compound with a favorable binding profile. Dextromethorphan's high affinity for the sigma-1 receptor (Ki = 205 nM) [3] and its 5- to 17.5-fold lower affinity for the PCP site of the NMDA receptor compared to its active metabolite, dextrorphan [REFS-3, REFS-4], make it a superior tool compound over its metabolite for this purpose. Procurement of pure dextromethorphan hydrochloride allows for the interrogation of sigma-1 pathways with a reduced contribution from NMDA-mediated dissociative or psychotomimetic side effects, which are more prominent with dextrorphan.

Design and Execution of Clinical Trials with Dextromethorphan-Combination Products (e.g., DM/Q, DM/Bupropion)

The pronounced impact of CYP2D6 genetic polymorphism on dextromethorphan's pharmacokinetics, with an 86-fold difference in plasma exposure (Cmax) between poor and extensive metabolizers [5], is a fundamental consideration for clinical trial design. The successful clinical validation of fixed-dose combinations like dextromethorphan/quinidine (AVP-923) for pseudobulbar affect, which demonstrated a 3.3-point superiority on the CNS-LS over dextromethorphan alone [6], establishes a clear paradigm. Researchers and drug developers can apply this evidence by sourcing both dextromethorphan hydrochloride and a CYP2D6 inhibitor (e.g., quinidine or bupropion) to design combination therapies that achieve predictable and therapeutic plasma levels, bypassing the confounding variability of CYP2D6 metabolism.

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